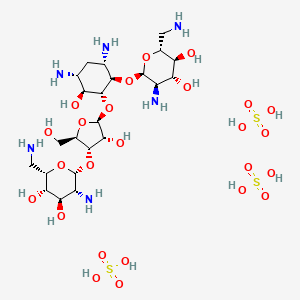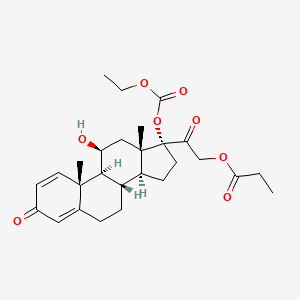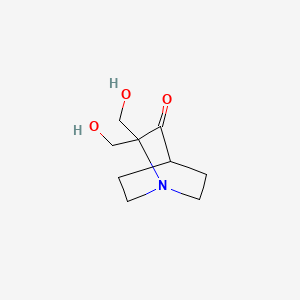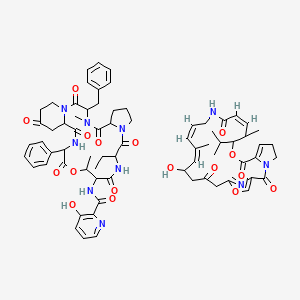
Neomycinsulfat
Übersicht
Beschreibung
Framycetin sulphate is an aminoglycoside antibiotic derived from the bacterium Streptomyces fradiae. It is widely used for its broad-spectrum antibacterial properties, particularly against Gram-negative bacteria. Discovered in 1949 by microbiologist Selman Waksman and his student Hubert Lechevalier, neomycin sulfate has been a crucial component in treating bacterial infections .
Wirkmechanismus
Target of Action
Neomycin sulfate, an aminoglycoside antibiotic, primarily targets the 30S ribosomal subunits of susceptible bacteria . These subunits play a crucial role in the protein synthesis machinery of bacteria, making them an effective target for neomycin sulfate .
Mode of Action
Neomycin sulfate exerts its bactericidal effects by binding to the 30S ribosomal subunits of susceptible bacteria . This binding disrupts the translational machinery of bacterial protein synthesis, preventing the normal initiation of bacterial translation where mRNA binds to the 30S subunit and subsequently with the 50S subunit for elongation . This disruption in protein synthesis is detrimental to the survival of bacteria .
Biochemical Pathways
Neomycin sulfate affects the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, it inhibits the formation of the initiation complex in the protein synthesis pathway, leading to errors in the transcription of genetic codes . This results in the production of non-functional or toxic peptides, which ultimately leads to bacterial cell death .
Pharmacokinetics
Neomycin sulfate is poorly absorbed from the normal gastrointestinal tract . The small fraction that is absorbed is rapidly distributed in the tissues and is excreted by the kidney . This poor absorption from the gastrointestinal tract and rapid excretion by the kidney limit the bioavailability of neomycin sulfate, making it primarily effective against infections in the gastrointestinal tract .
Result of Action
The primary result of neomycin sulfate’s action is the inhibition of bacterial growth and survival. By disrupting protein synthesis, neomycin sulfate prevents bacteria from producing essential proteins, leading to their death . This makes neomycin sulfate effective against both gram-positive and gram-negative organisms .
Action Environment
The action of neomycin sulfate can be influenced by environmental factors. For instance, the presence of other antibiotics can have a synergistic or antagonistic effect on the efficacy of neomycin sulfate . Additionally, the pH and ion concentration of the environment can affect the stability and activity of neomycin sulfate . .
Wissenschaftliche Forschungsanwendungen
Framycetin sulphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in chemical synthesis and analysis.
Biology: Employed in molecular biology for selecting genetically modified organisms.
Medicine: Utilized in topical and oral formulations to treat bacterial infections.
Industry: Applied in the production of pharmaceuticals and as a preservative in certain products.
Biochemische Analyse
Biochemical Properties
Neomycin sulfate is active against both gram-positive and gram-negative organisms . It mediates its pharmacological action by binding to bacterial ribosomes and inhibiting protein synthesis, which is crucial for the survival of bacteria . This interaction involves enzymes and proteins that are part of the bacterial protein synthesis machinery .
Cellular Effects
Neomycin sulfate exerts various effects on cells. It is known to inhibit protein synthesis, which can affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The inhibition of protein synthesis can lead to the death of bacterial cells .
Molecular Mechanism
The molecular mechanism of action of neomycin sulfate involves its binding to bacterial ribosomes . This binding inhibits protein synthesis at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of neomycin sulfate can vary with different dosages in animal models
Metabolic Pathways
Neomycin sulfate is involved in the metabolic pathway of protein synthesis in bacteria . It interacts with bacterial ribosomes, which are crucial enzymes in this pathway
Transport and Distribution
Neomycin sulfate is poorly absorbed from the normal gastrointestinal tract . The small absorbed fraction is rapidly distributed in the tissues
Subcellular Localization
As an antibiotic, it is known to interact with bacterial ribosomes, which are located in the cytoplasm of bacterial cells
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Framycetin sulphate is produced through the fermentation of Streptomyces fradiae. The bacterium is cultured under specific nutrient conditions, either in stationary or submerged aerobic environments. The compound is then isolated and purified from the bacterial culture .
Industrial Production Methods: Industrial production of neomycin sulfate involves large-scale fermentation processes. The fermentation medium typically contains sources of carbon, nitrogen, and other essential nutrients. After fermentation, the antibiotic is extracted, purified, and converted into its sulfate form for pharmaceutical use .
Analyse Chemischer Reaktionen
Types of Reactions: Framycetin sulphate undergoes various chemical reactions, including:
Oxidation: Neomycin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in neomycin.
Substitution: Neomycin can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various neomycin derivatives with altered antibacterial properties .
Vergleich Mit ähnlichen Verbindungen
Framycetin sulphate belongs to the aminoglycoside class of antibiotics, which includes other compounds such as:
- Gentamicin
- Tobramycin
- Amikacin
- Kanamycin
Uniqueness: Framycetin sulphate is unique due to its broad-spectrum activity against both Gram-negative and Gram-positive bacteria. It is particularly effective in topical applications and is often used in combination with other antibiotics to enhance its antibacterial spectrum .
By understanding the detailed aspects of neomycin sulfate, researchers and healthcare professionals can better utilize this compound in various scientific and medical applications.
Eigenschaften
IUPAC Name |
5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46N6O13.3H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBUARAINLGYMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H52N6O25S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
908.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4146-30-9 | |
| Record name | Framycetin sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-(1-phenylethyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B1678107.png)



